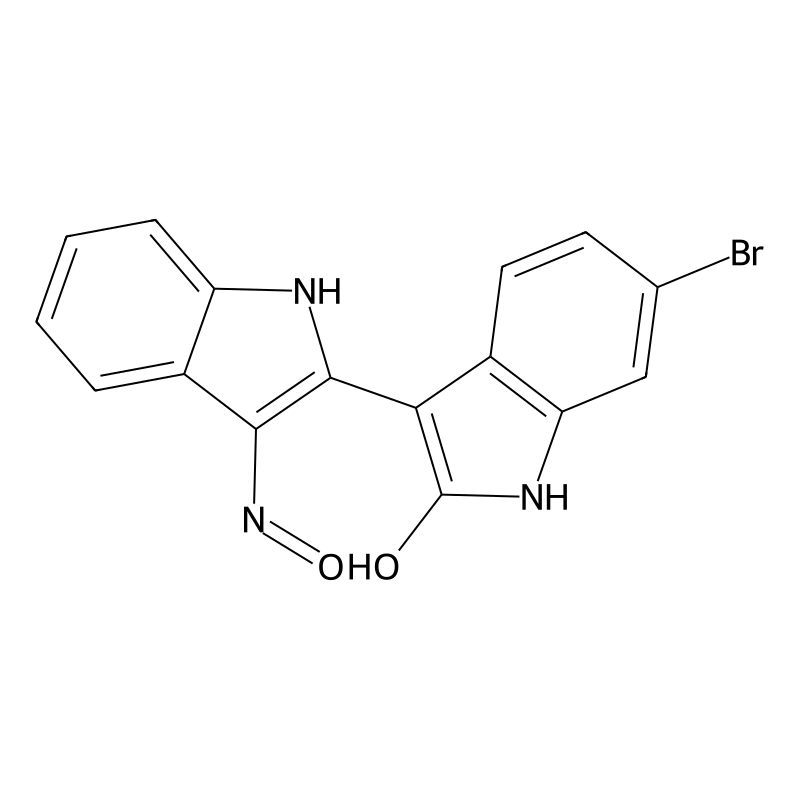

6-Bromoindirubin-3'-oxime

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Inhibitor of Glycogen Synthase Kinase-3β (GSK-3β)

6BIO acts as a potent inhibitor of an enzyme called Glycogen Synthase Kinase-3β (GSK-3β) []. GSK-3β is a multifaceted enzyme involved in various cellular processes. Its dysregulation has been linked to the development of several age-related diseases, including cancer, neurodegeneration, and diabetes []. By inhibiting GSK-3β, 6BIO might offer a strategy to combat these conditions.

6-Bromoindirubin-3'-oxime is a small organic compound belonging to the indole class, specifically categorized as an indoline. Its molecular formula is C₁₆H₁₀BrN₃O₂, and it has a molecular weight of approximately 356.174 g/mol. The compound is recognized for its unique structure, which includes a bromine atom and an oxime functional group, contributing to its biological activities and chemical reactivity. It is often referred to by its synonyms, including 6-Bromoindirubin-3'-oxime and 6-BIO .

6BIO acts as a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), a critical enzyme involved in various cellular processes [, ]. GSK-3 plays a role in regulating glycogen synthesis, cell cycle progression, and the Wnt signaling pathway []. By inhibiting GSK-3, 6BIO can influence these processes and potentially impact cellular health and aging.

Studies suggest that 6BIO's mechanism of action involves binding to the ATP-binding pocket of GSK-3, thereby preventing ATP binding and subsequent enzyme activity []. This inhibition can lead to the activation of cytoprotective cellular modules, such as autophagy, which helps remove damaged cellular components and contributes to cellular health [, ].

6-Bromoindirubin-3'-oxime functions primarily as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a crucial enzyme involved in various signaling pathways. The inhibition of GSK-3β leads to several downstream effects, including modulation of cellular processes such as apoptosis, proliferation, and differentiation. The compound also interacts with other signaling pathways, such as the mammalian target of rapamycin (mTOR) pathway, affecting autophagy and oxidative stress responses .

This compound exhibits a range of biological activities:

- Antioxidant Effects: 6-Bromoindirubin-3'-oxime has been shown to activate antioxidant responses in human cells, reducing oxidative stress and protecting against DNA damage .

- Anti-aging Properties: Studies indicate that it can retard aging processes in cardiomyocytes and other cell types by modulating autophagy and reducing oxidative stress levels .

- Cancer Inhibition: The compound demonstrates anti-tumor properties by inhibiting GSK-3β, which is implicated in tumorigenesis .

- Neuroprotective Effects: It has potential applications in neurodegenerative diseases due to its ability to protect neurons from oxidative damage .

The synthesis of 6-Bromoindirubin-3'-oxime typically involves the following steps:

- Starting Material: Indirubin or its derivatives are used as the starting material.

- Bromination: The introduction of the bromine atom is achieved through electrophilic aromatic substitution.

- Oximation: The oxime group is added via reaction with hydroxylamine under acidic conditions.

- Purification: The final product is purified through recrystallization or chromatography techniques.

These methods may vary slightly depending on specific laboratory protocols or desired yields .

6-Bromoindirubin-3'-oxime has several notable applications:

- Pharmaceutical Development: Due to its role as a GSK-3β inhibitor, it is explored for therapeutic interventions in age-related diseases, diabetes, cancer, and neurodegenerative disorders .

- Research Tool: It serves as a valuable tool in biological research for studying cellular signaling pathways related to GSK-3β inhibition and autophagy regulation .

- Potential Anti-aging Agent: Its ability to enhance autophagy and reduce oxidative stress positions it as a candidate for anti-aging therapies .

Interaction studies have demonstrated that 6-Bromoindirubin-3'-oxime can modulate various signaling pathways:

- GSK-3β Pathway: It inhibits GSK-3β activity, leading to increased cellular survival and differentiation in muscle cells .

- mTOR Pathway: By affecting the mTOR pathway, it enhances autophagy processes that are crucial for cellular homeostasis and longevity .

- Reactive Oxygen Species Regulation: The compound reduces levels of reactive oxygen species (ROS), thereby mitigating oxidative stress-related damage in cells .

Several compounds share structural or functional similarities with 6-Bromoindirubin-3'-oxime. Here are some notable examples:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Indirubin | Natural product with similar structure | Found in mollusks; known for its anti-inflammatory properties |

| Lithium Chloride | GSK-3 inhibitor | Commonly used in bipolar disorder treatment |

| CHIR99021 | Selective GSK-3 inhibitor | Synthetic compound with specific inhibition profile |

| BIO (Indirubin derivative) | Similar biological effects on GSK-3 | Often used interchangeably with 6-Bromoindirubin |

| SB216763 | Another GSK-3 inhibitor | Selective for GSK-3β; used in cancer research |

The uniqueness of 6-Bromoindirubin-3'-oxime lies in its specific oxime functionality combined with bromination, enhancing its biological activity compared to other GSK-3 inhibitors.

6-Bromoindirubin-3'-oxime represents a potent synthetic derivative of indirubins with diverse pharmacological mechanisms that contribute to its biological activity across multiple cellular pathways. The compound demonstrates remarkable selectivity and potency in modulating key cellular processes including kinase inhibition, autophagy induction, and oxidative stress response.

Kinase Inhibition Profiling

The kinase inhibition profile of 6-Bromoindirubin-3'-oxime reveals a multi-target approach with distinct selectivity patterns across various protein kinase families. The compound functions as an adenosine triphosphate competitive inhibitor, competing directly with adenosine triphosphate binding in the active sites of target kinases [1] [2] [3]. This mechanism of action provides reversible inhibition and allows for precise modulation of kinase activity.

The molecular structure of 6-Bromoindirubin-3'-oxime, with its bis-indole core and strategically positioned bromine substitution at the 6-position, contributes significantly to its kinase selectivity profile [4] [5]. The oxime group at the 3'-position enhances both potency and selectivity compared to other indirubin derivatives [5]. This structural configuration enables specific interactions within the adenosine triphosphate binding pockets of target kinases through hydrophobic interactions and hydrogen bonding [6].

Glycogen Synthase Kinase-3β Inhibition

Glycogen Synthase Kinase-3β inhibition represents the primary and most potent activity of 6-Bromoindirubin-3'-oxime. The compound demonstrates exceptional selectivity for Glycogen Synthase Kinase-3α/β with an inhibition concentration 50 value of 5 nanomolar [1] [7] [2]. This remarkable potency positions 6-Bromoindirubin-3'-oxime among the most selective Glycogen Synthase Kinase-3β inhibitors currently available.

The mechanism of Glycogen Synthase Kinase-3β inhibition involves competitive binding with adenosine triphosphate at the kinase active site [3] [8]. Structural studies have revealed that 6-Bromoindirubin-3'-oxime forms specific interactions within the adenosine triphosphate binding pocket through Van der Waals interactions with hydrophobic residues including Leucine186 and Valine68 [6]. The 3'-oxime moiety provides additional stabilization through hydrogen bonding with surrounding water molecules, enhancing the compound's binding affinity.

The functional consequences of Glycogen Synthase Kinase-3β inhibition extend beyond direct kinase activity modulation. Inhibition of Glycogen Synthase Kinase-3β leads to β-catenin stabilization and subsequent activation of the Wingless signaling pathway [9] [10]. This pathway activation results in nuclear translocation of β-catenin and transcriptional activation of downstream target genes involved in cell survival, proliferation, and differentiation [11] [12].

Studies have demonstrated that 6-Bromoindirubin-3'-oxime treatment reduces Glycogen Synthase Kinase-3β phosphorylation on serine-9, a negative feedback mechanism that normally inhibits kinase activity [10]. This dual effect of direct kinase inhibition combined with reduced inhibitory phosphorylation provides comprehensive suppression of Glycogen Synthase Kinase-3β signaling.

Janus Kinase Family Inhibition

6-Bromoindirubin-3'-oxime functions as a pan-Janus Kinase inhibitor with varying degrees of potency across different Janus Kinase family members [4] [13] [5]. The compound demonstrates differential inhibitory activity with TYK2 being the most potently inhibited with an inhibition concentration 50 value of 0.03 micromolar, while JAK1 and JAK2 show inhibition concentration 50 values of 8 micromolar [5].

The Janus Kinase inhibitory activity of 6-Bromoindirubin-3'-oxime results in downstream suppression of Signal Transducer and Activator of Transcription 3 signaling [4] [13]. This inhibition occurs through direct interference with Janus Kinase autophosphorylation and subsequent reduction in Signal Transducer and Activator of Transcription 3 tyrosine phosphorylation. The selectivity pattern observed across Janus Kinase family members suggests specific structural requirements for optimal binding within each kinase's active site.

Mechanistic studies have revealed that 6-Bromoindirubin-3'-oxime inhibits Janus Kinase family kinase activity both in vitro and in cellular systems [4]. The compound's effects on Janus Kinase signaling are dose-dependent and time-dependent, with maximal inhibition observed at concentrations ranging from 0.03 to 8 micromolar depending on the specific Janus Kinase target [5].

The functional outcome of Janus Kinase inhibition includes reduced expression of anti-apoptotic proteins such as Mcl-1, leading to enhanced cellular apoptosis [4]. Importantly, 6-Bromoindirubin-3'-oxime selectively inhibits Janus Kinase/Signal Transducer and Activator of Transcription 3 signaling without affecting Akt or mitogen-activated protein kinase signaling pathways, demonstrating pathway-specific selectivity [4].

Autophagy Induction Pathways

6-Bromoindirubin-3'-oxime demonstrates potent autophagy-inducing properties through multiple convergent mechanisms. The compound's ability to enhance autophagic flux represents a crucial aspect of its pharmacological profile, contributing to cellular homeostasis, anti-aging effects, and cytoprotective functions [9] [10] [14].

The autophagy induction by 6-Bromoindirubin-3'-oxime involves coordinated modulation of multiple autophagy-related proteins and signaling pathways. The compound enhances both the initiation and progression of autophagy, resulting in increased autophagosome formation and improved autophagic flux [14]. This comprehensive autophagy enhancement distinguishes 6-Bromoindirubin-3'-oxime from compounds that may induce autophagosome formation but fail to enhance autophagic flux.

Beclin-1/LC3-II Regulatory Mechanisms

Beclin-1 regulation represents a fundamental mechanism through which 6-Bromoindirubin-3'-oxime induces autophagy. The compound significantly elevates Beclin-1 protein levels in multiple tissue types including cardiomyocytes and hepatocytes [15] [14] [16]. Beclin-1 functions as a critical component of the Class III phosphatidylinositol 3-kinase complex that initiates autophagosome formation.

The elevation of Beclin-1 by 6-Bromoindirubin-3'-oxime occurs through transcriptional and post-translational mechanisms. Studies have demonstrated that treatment with 6-Bromoindirubin-3'-oxime results in sustained increases in Beclin-1 protein expression that correlate with enhanced autophagy initiation [14]. This effect is observed across different cell types and experimental conditions, indicating a robust and reproducible mechanism.

Microtubule-associated protein 1A/1B-light chain 3-II formation and accumulation serve as reliable markers of autophagosome formation and autophagic activity. 6-Bromoindirubin-3'-oxime treatment consistently increases the LC3-II/LC3-I ratio, indicating enhanced conversion of cytosolic LC3-I to lipidated LC3-II [15] [14] [17]. This conversion is essential for autophagosome membrane formation and represents a critical step in the autophagy process.

The compound's effects on Microtubule-associated protein 1A/1B-light chain 3-II are dose-dependent and time-dependent, with maximal effects observed within 24-48 hours of treatment [18]. Importantly, the increased LC3-II/LC3-I ratio induced by 6-Bromoindirubin-3'-oxime reflects genuine autophagy induction rather than impaired autophagic flux, as demonstrated by concomitant reductions in p62/SQSTM1 levels [14].

p62/SQSTM1 serves as a selective autophagy substrate that is degraded during autophagic flux. 6-Bromoindirubin-3'-oxime treatment consistently reduces p62 protein levels, indicating enhanced autophagic degradation [15] [14] [17]. This reduction in p62 levels provides direct evidence that the compound not only induces autophagosome formation but also enhances the complete autophagy process including lysosomal degradation.

mTOR Signaling Crosstalk

The mechanistic target of rapamycin pathway represents a critical negative regulator of autophagy, and 6-Bromoindirubin-3'-oxime demonstrates potent inhibitory effects on mechanistic target of rapamycin signaling [9] [15] [10]. The compound reduces mechanistic target of rapamycin phosphorylation, leading to disinhibition of autophagy and enhanced autophagic activity.

6-Bromoindirubin-3'-oxime inhibits mechanistic target of rapamycin phosphorylation through mechanisms that appear independent of its Glycogen Synthase Kinase-3β inhibitory activity [10]. This dual inhibition of Glycogen Synthase Kinase-3β and mechanistic target of rapamycin pathways provides synergistic autophagy induction that exceeds the effects of selective mechanistic target of rapamycin inhibitors such as rapamycin [10].

The mechanistic target of rapamycin pathway inhibition by 6-Bromoindirubin-3'-oxime extends to downstream effectors including p70S6K1 [15] [10]. Reduced p70S6K1 phosphorylation accompanies mechanistic target of rapamycin inhibition and contributes to the overall suppression of mechanistic target of rapamycin signaling. This comprehensive pathway inhibition ensures robust autophagy induction.

Comparative studies with rapamycin have revealed distinct mechanistic differences in mechanistic target of rapamycin pathway modulation. While both compounds inhibit mechanistic target of rapamycin signaling, 6-Bromoindirubin-3'-oxime additionally inhibits Glycogen Synthase Kinase-3β, whereas rapamycin activates Glycogen Synthase Kinase-3β through feedback mechanisms [10]. This differential pathway modulation suggests that 6-Bromoindirubin-3'-oxime may provide superior autophagy induction compared to selective mechanistic target of rapamycin inhibitors.

Oxidative Stress Modulation

6-Bromoindirubin-3'-oxime demonstrates significant cytoprotective effects through multiple oxidative stress modulation mechanisms. The compound's ability to enhance cellular antioxidant responses while reducing reactive oxygen species accumulation contributes to its anti-aging and cytoprotective properties [19] [20] [21].

The oxidative stress modulation by 6-Bromoindirubin-3'-oxime involves both direct and indirect mechanisms. Direct effects include reactive oxygen species scavenging capacity, while indirect effects involve activation of endogenous antioxidant response pathways [19] [20]. This dual approach provides comprehensive protection against oxidative damage.

Reactive Oxygen Species Scavenging Capacity

6-Bromoindirubin-3'-oxime demonstrates direct reactive oxygen species scavenging activity that contributes to its cytoprotective effects. Studies in cardiomyocytes have shown that the compound significantly reduces reactive oxygen species accumulation induced by hydrogen peroxide treatment [15] [14]. This scavenging activity appears to be intrinsic to the compound's chemical structure.

The reactive oxygen species scavenging capacity of 6-Bromoindirubin-3'-oxime extends to multiple reactive oxygen species types including superoxide anions, hydroxyl radicals, and hydrogen peroxide [20]. The compound's bis-indole structure and conjugated system may contribute to its electron-donating capacity and radical stabilization properties.

Quantitative assessment of reactive oxygen species levels in cells treated with 6-Bromoindirubin-3'-oxime reveals dose-dependent reductions in intracellular reactive oxygen species accumulation [14]. These effects are observed within hours of treatment and persist throughout the treatment period, indicating sustained antioxidant activity.

The compound's reactive oxygen species scavenging activity correlates with reduced oxidative damage markers including lipid peroxidation products and oxidative deoxyribonucleic acid damage [20]. This protective effect against oxidative biomolecular damage contributes to the compound's anti-aging and cytoprotective properties.

Nrf2-Keap1 Pathway Interactions

The Nuclear factor erythroid 2-related factor 2-Kelch ECH associating protein 1 pathway represents the primary cellular defense mechanism against oxidative stress, and 6-Bromoindirubin-3'-oxime demonstrates significant modulatory effects on this pathway [6] [21]. The compound's effects on stress-responsive pathways are largely dependent on Nuclear factor erythroid 2-related factor 2 activity.

6-Bromoindirubin-3'-oxime activates antioxidant and proteostatic modules in a Nuclear factor erythroid 2-related factor 2-dependent manner [6]. Genetic studies in Drosophila melanogaster have demonstrated that the compound's beneficial effects on stress tolerance and longevity require functional Nuclear factor erythroid 2-related factor 2 signaling [6].

The mechanism of Nuclear factor erythroid 2-related factor 2 pathway activation by 6-Bromoindirubin-3'-oxime involves multiple potential mechanisms. The compound may directly interact with Kelch ECH associating protein 1 cysteine residues, leading to conformational changes that release Nuclear factor erythroid 2-related factor 2 from cytoplasmic sequestration [22] [23]. Alternatively, the compound may indirectly activate the pathway through modulation of upstream signaling molecules.

Nuclear factor erythroid 2-related factor 2 activation by 6-Bromoindirubin-3'-oxime results in enhanced expression of cytoprotective genes including those encoding antioxidant enzymes, detoxification proteins, and proteostatic factors [19] [20]. This transcriptional response provides comprehensive cellular protection against oxidative and electrophilic stress.

The Nuclear factor erythroid 2-related factor 2-dependent effects of 6-Bromoindirubin-3'-oxime include activation of antioxidant response elements in target gene promoters [24]. This activation leads to increased expression of genes encoding catalase, superoxide dismutase, glutathione peroxidase, and other antioxidant enzymes that collectively enhance cellular antioxidant capacity.

Studies in human diploid fibroblasts have demonstrated that 6-Bromoindirubin-3'-oxime treatment reduces oxidative load and confers protection against oxidative stress-mediated deoxyribonucleic acid damage [20]. These effects are associated with activation of antioxidant and proteostatic modules that enhance cellular stress resistance.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

6-bromo-3-[3-(hydroxyamino)-2-indolylidene]-1H-indol-2-one

Dates

2. Polychronopoulos, P., Magiatis, P., Skaltsounis, A.L., et al. Structural basis for the synthesis of indirubins as potent and selective inhibitors of glycogen synthase kinase-3 and cyclin-dependent kinases. J. Med. Chem. 47(4), 935-946 (2004).

3. Sato, N., Meijer, L., Skaltsounis, L., et al. Maintenance of pluripotency in human and mouse embryonic stem cells through activation of Wnt signaling by a pharmacological GSK-3-specific inhibitor. Nature Medicine 10(1), 55-63 (2004).

4. Tseng, A.S., Engel, F.B., and Keating, M.T. The GSK-3 inhibitor BIO promotes proliferation in mammalian cardiomyocytes. Chemistry & Biology 13, 957-963 (2006).